molecular formula C25H22F3N3O2 B11536474 2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312275-80-2

2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536474
CAS No.: 312275-80-2
M. Wt: 453.5 g/mol
InChI Key: SPWWBGCTNCKKFY-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a bicyclic scaffold fused with a pyridine ring. Its structure includes:

  • 4-(4-ethoxyphenyl): An ethoxy-substituted phenyl ring at position 2.
  • 1-(3-(trifluoromethyl)phenyl): A trifluoromethyl-substituted phenyl group at position 1.
  • 3-carbonitrile: A nitrile group at position 2.
  • 5-oxo: A ketone group at position 3.

Properties

CAS No.

312275-80-2

Molecular Formula

C25H22F3N3O2

Molecular Weight

453.5 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H22F3N3O2/c1-2-33-18-11-9-15(10-12-18)22-19(14-29)24(30)31(20-7-4-8-21(32)23(20)22)17-6-3-5-16(13-17)25(26,27)28/h3,5-6,9-13,22H,2,4,7-8,30H2,1H3

InChI Key

SPWWBGCTNCKKFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl halides (such as bromides or chlorides) with boron-containing reagents.

    Reaction Conditions: The reaction is catalyzed by palladium complexes and typically occurs under mild conditions.

    Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling is widely used for large-scale production of aryl-substituted compounds.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are crucial.

      Major Products: The coupling typically leads to the formation of aryl-substituted quinoline derivatives.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.

      Biology: It might serve as a pharmacophore for drug discovery.

      Medicine: Investigate its potential as a therapeutic agent.

      Industry: Applications in dyes, pigments, and materials.

  • Mechanism of Action

    • The compound’s mechanism depends on its specific application. For drug-like properties, it could interact with biological targets (e.g., enzymes, receptors) via hydrogen bonding, π-π interactions, or hydrophobic effects.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Variations and Molecular Properties

    Key structural analogs differ in substituents at positions 1, 4, and 7/8 (Table 1).

    Table 1: Structural and Electronic Comparisons
    Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties References
    Target Compound 4-(4-ethoxyphenyl), 1-(3-(trifluoromethyl)phenyl) C₂₅H₂₁F₃N₂O₂ 462.45 Not reported (structural focus)
    2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-... 4-(4-chlorophenyl) C₂₃H₁₆ClF₃N₂O 452.84 Crystallographic data (bond lengths: 1.33–1.49 Å)
    UCPH-101 (2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-...) 4-(4-methoxyphenyl), 7-naphthyl C₂₇H₂₁N₂O₂ 405.47 EAAT1 inhibitor (IC₅₀ = 0.6 µM)
    2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-... 7,7-dimethyl, 4-(3,4,5-trimethoxyphenyl) C₂₇H₂₇N₂O₄ 455.52 Enhanced steric bulk; no reported activity
    2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-... 4-(pyridin-3-yl), 1-(4-fluorophenyl) C₂₁H₁₆FN₃O 345.37 Polar pyridine group; potential CNS activity

    Structural and Electronic Effects

    • Electron-Withdrawing vs. Donating Groups :

      • The 4-ethoxyphenyl group in the target compound (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in . This affects π-π stacking and solubility.
      • Trifluoromethyl at position 1 enhances lipophilicity and metabolic stability compared to unsubstituted phenyl groups .
    • Naphthyl or pyridyl substituents (e.g., ) alter aromatic interactions and binding affinity.
    • Hydrogen Bonding :

      • The 5-oxo group and 3-carbonitrile facilitate hydrogen bonding, critical for enzyme inhibition (e.g., UCPH-101’s interaction with EAAT1) .

    Pharmacological and Physicochemical Data

    Table 2: Pharmacological Comparisons
    Compound Bioactivity Solubility (LogP) Crystal System Space Group Reference
    Target Compound Not reported Estimated 3.2 (high lipophilicity) Not resolved
    UCPH-101 EAAT1 inhibitor (IC₅₀ = 0.6 µM) 3.8 Monoclinic P2₁/c
    2-Amino-4-(4-methylphenyl)-5-oxo-... Antimicrobial 2.9 Triclinic P1
    2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-... Not reported 3.5 Orthorhombic Pna2₁
    • Crystal Packing : Analogs like exhibit triclinic packing (α = 72.6°, β = 70.1°), influenced by substituent bulk and hydrogen bonding .

    Biological Activity

    The compound 2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as Compound X ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity assessments.

    Chemical Structure

    Compound X is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and an ethoxyphenyl moiety are particularly noteworthy as they influence the compound's lipophilicity and reactivity.

    1. Antimicrobial Activity

    Recent studies have evaluated the antimicrobial efficacy of Compound X against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

    • Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of Compound X. For instance, one study reported an MIC of 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating significant bactericidal activity as the Minimum Bactericidal Concentration (MBC) values were similar to MIC values .
    Bacterial StrainMIC (µM)MBC (µM)
    Staphylococcus aureus25.925.9
    MRSA12.912.9

    2. Anti-inflammatory Potential

    Compound X has also been tested for its anti-inflammatory properties. In vitro assays demonstrated that it effectively attenuated lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses.

    • Notably, certain derivatives of Compound X showed greater anti-inflammatory effects than the parent compound cinnamic acid . The degree of inhibition varied with structural modifications, highlighting the importance of substituent positioning on the phenyl ring.

    3. Cytotoxicity Assessment

    The cytotoxic effects of Compound X were evaluated using various cell lines. The compound exhibited low cytotoxicity at concentrations up to 20 µM , suggesting a favorable safety profile for potential therapeutic applications .

    Case Studies

    Several case studies have documented the biological activities of similar compounds within the hexahydroquinoline class:

    • Study on Antimicrobial Efficacy : A series of hexahydroquinoline derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Compounds with trifluoromethyl substitutions showed enhanced antibacterial properties .
    • Inflammation Models : In vivo models demonstrated that compounds structurally related to Compound X significantly reduced inflammation markers in induced arthritis models .

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